3-chloro-1-phenethyl-1H-1,2,4-triazole hydrochloride
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Overview
Description
3-chloro-1-phenethyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that belongs to the 1,2,4-triazole family. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The presence of the triazole ring imparts significant biological activity, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: One common method involves the reaction of 1,2,4-triazole with thionyl chloride in a solvent like chloroform.
Industrial Production Methods
Industrial production of 3-chloro-1-phenethyl-1H-1,2,4-triazole hydrochloride often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the chloro group with an azide group.
Oxidation: Reagents like potassium permanganate can oxidize the triazole ring.
Reduction: Hydrogenation using palladium on carbon can reduce the triazole ring.
Major Products
Azide Derivatives: Formed from nucleophilic substitution.
Oxidized Triazoles: Formed from oxidation reactions.
Reduced Triazoles: Formed from reduction reactions.
Scientific Research Applications
3-chloro-1-phenethyl-1H-1,2,4-triazole hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-1-phenethyl-1H-1,2,4-triazole hydrochloride involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-chloro-1-phenethyl-1H-1,2,4-triazole hydrochloride is unique due to the presence of the phenethyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other triazole derivatives and may contribute to its unique pharmacological properties.
Properties
IUPAC Name |
3-chloro-1-(2-phenylethyl)-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9;/h1-5,8H,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMYBJGAORPVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC(=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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